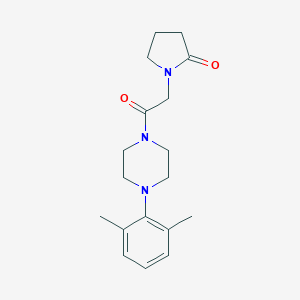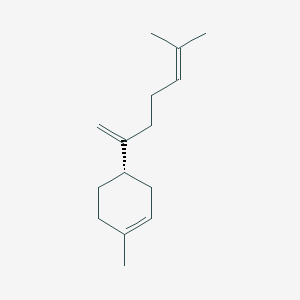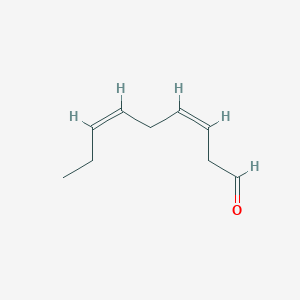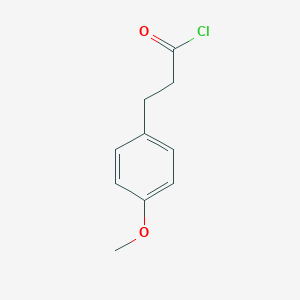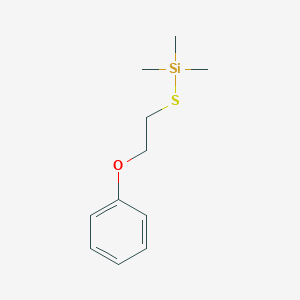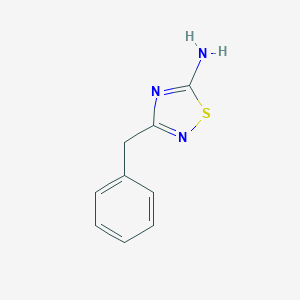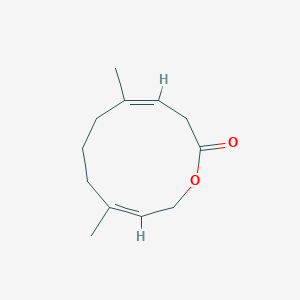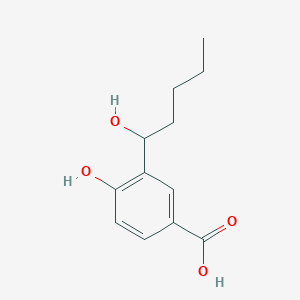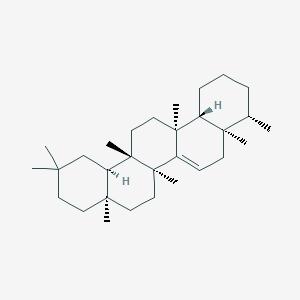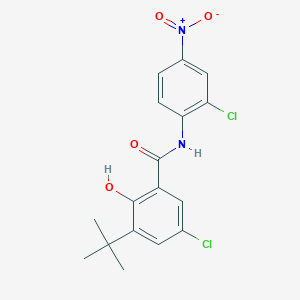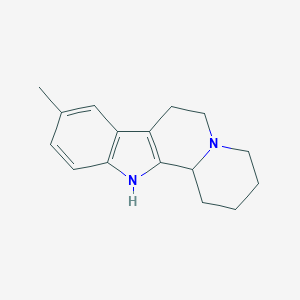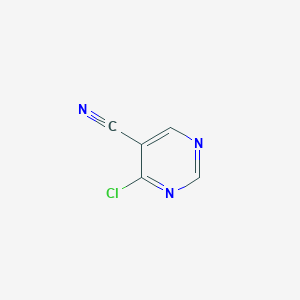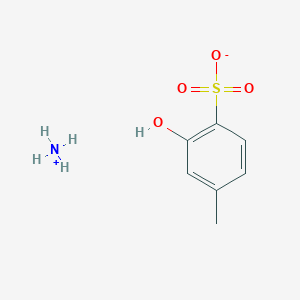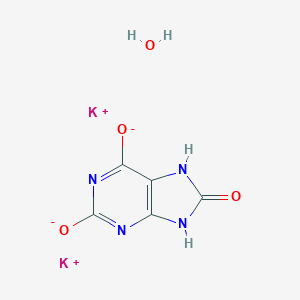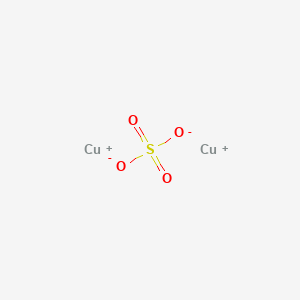
Copper(I) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I) sulfate is a chemical compound that is commonly used in scientific research. It is also known as cuprous sulfate or copper monosulfate. This compound is a white crystalline powder that is soluble in water. Copper(I) sulfate is used in a variety of applications, including electroplating, fungicides, and as a reagent in laboratory experiments.
Wirkmechanismus
Copper(I) sulfate works by disrupting the cellular processes of fungi. It does this by binding to proteins and enzymes in the fungal cell, which disrupts their function. This leads to the death of the fungal cell.
Biochemische Und Physiologische Effekte
Copper(I) sulfate has been shown to have both biochemical and physiological effects. In a study conducted on rats, it was found that exposure to copper(I) sulfate resulted in changes in the levels of certain enzymes in the liver. This suggests that copper(I) sulfate may have an effect on liver function. In another study, it was found that exposure to copper(I) sulfate resulted in changes in the levels of certain hormones in the blood. This suggests that copper(I) sulfate may have an effect on hormone regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using copper(I) sulfate in laboratory experiments is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation of using copper(I) sulfate is that it can be toxic if ingested or inhaled. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Zukünftige Richtungen
There are several future directions for research on copper(I) sulfate. One area of research could be to explore the potential use of this compound as a treatment for fungal infections in humans. Another area of research could be to investigate the effects of copper(I) sulfate on other physiological systems in the body. Additionally, further research could be conducted to explore the potential use of copper(I) sulfate in other scientific applications, such as in the development of new electroplating techniques or as a reagent in laboratory experiments.
Synthesemethoden
Copper(I) sulfate can be synthesized by reacting copper metal with sulfuric acid. This reaction produces copper(II) sulfate, which can be reduced to copper(I) sulfate by adding a reducing agent such as iron or sulfur dioxide. Another method of synthesis involves the reaction of copper(II) oxide with sulfuric acid, which produces copper(II) sulfate. This compound can then be reduced to copper(I) sulfate using a reducing agent.
Wissenschaftliche Forschungsanwendungen
Copper(I) sulfate is used in a variety of scientific research applications. It is commonly used as a reagent in laboratory experiments to test for the presence of reducing sugars. This compound is also used in electroplating, where it is used as a source of copper ions. Copper(I) sulfate is also used as a fungicide in agriculture to control the growth of fungi on crops.
Eigenschaften
CAS-Nummer |
17599-81-4 |
|---|---|
Produktname |
Copper(I) sulfate |
Molekularformel |
CuSO4 Cu2O4S |
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
copper(1+);sulfate |
InChI |
InChI=1S/2Cu.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
WIVXEZIMDUGYRW-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Andere CAS-Nummern |
17599-81-4 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



